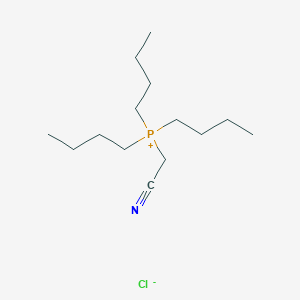
Tributyl(cyanomethyl)phosphonium Chloride
Vue d'ensemble
Description
Tributyl(cyanomethyl)phosphonium chloride, also known as TBCMP, is an organophosphonium salt that is commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. Due to its low toxicity, low volatility, and high solubility in organic solvents, TBCMP has become an increasingly popular reagent in chemical synthesis.
Applications De Recherche Scientifique
Tributyl(cyanomethyl)phosphonium Chloride is a chemical compound with the molecular formula C14H29ClNP and a molecular weight of 277.82 . It appears as a white to almost white powder or crystal . It’s soluble in methanol and has a melting point between 97.0 to 101.0 °C .
In terms of safety, it’s toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .
As for its applications, it’s mentioned in the context of Wittig Reagents , which are commonly used in organic chemistry for the synthesis of alkenes from aldehydes or ketones . However, the specific details about the methods of application, experimental procedures, and the results or outcomes obtained are not provided in the available resources.
- PILs, particularly phosphonium room temperature ionic liquids (PRTILs), have unique applications in electrochemical systems due to their chemical and thermal stabilities, relatively low viscosities, and high conductivities .
- They are excellent electrolysis solutions because of their wide electrochemical window .
- PRTILs have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .
- PILs have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries .
- There is a growing interest in using PILs in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .
Electrochemical Systems
Electrochemical Devices
Separation Processes
Polymerization Reaction
- Tributyl(cyanomethyl)phosphonium Chloride can be used as a reactant in condensation reactions . These reactions are a class of chemical reactions where two molecules combine to form a larger molecule, with the loss of a small molecule .
- This compound can also be used in Wittig reactions . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones . It involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (also known as a Wittig reagent) to give an alkene and triphenylphosphine oxide .
- Tributyl(cyanomethyl)phosphonium Chloride can be used in the synthesis of phosphonium-iodonium ylides . These ylides are useful intermediates in organic synthesis .
Condensation Reactions
Wittig Reactions
Synthesis of Phosphonium-Iodonium Ylides
Preparation of α,β-Unsaturated Esters, Amides, and Nitriles
Propriétés
IUPAC Name |
tributyl(cyanomethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWNYYARSRCKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469166 | |
| Record name | (Cyanomethyl)tributylphosphonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(cyanomethyl)phosphonium Chloride | |
CAS RN |
82358-61-0 | |
| Record name | 82358-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyanomethyl)tributylphosphonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethyltri-n-butylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















